

Application Notes and Protocols: Fluorescein di- β -D-galactopyranoside (FDG) Flow Cytometry

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Compound of Interest

Compound Name: *Fluorescein di- β -D-galactopyranoside*

Cat. No.: B596640

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of **Fluorescein di- β -D-galactopyranoside** (FDG) in flow cytometry to detect and quantify β -galactosidase activity in single cells. This technique is a powerful tool for various applications, including the identification of senescent cells and the analysis of lacZ gene expression.

Introduction

Fluorescein di- β -D-galactopyranoside (FDG) is a non-fluorescent substrate for the enzyme β -galactosidase.[1][2][3][4] Upon enzymatic cleavage by β -galactosidase, FDG releases the highly fluorescent molecule fluorescein, which can be detected by flow cytometry.[1][4] This allows for the quantitative measurement of β -galactosidase activity on a cell-by-cell basis, enabling the analysis of heterogeneous cell populations.[5] The fluorescent signal is proportional to the enzymatic activity within each cell.[6]

The primary applications of FDG-based flow cytometry include:

- **Detection of Cellular Senescence:** Senescent cells exhibit increased lysosomal mass and activity, including elevated levels of senescence-associated β -galactosidase (SA- β -gal) activity at pH 6.[7][8]

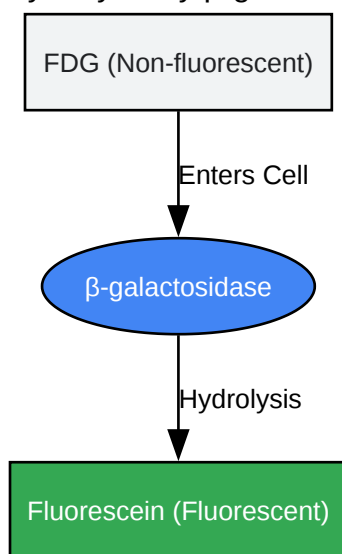
- **lacZ Gene Reporter Assays:** The *E. coli* lacZ gene, which encodes for β -galactosidase, is a widely used reporter gene in molecular biology. FDG flow cytometry allows for the sensitive detection and quantification of lacZ expression in transfected or transgenic cells.[1][3][6]

Fluorescence-based assays using FDG are reported to be 100 to 1000-fold more sensitive than radioisotope-based ELISAs.[1][3] The fluorescent product, fluorescein, has an excitation maximum of approximately 490 nm and an emission maximum of around 514 nm, making it compatible with the standard blue laser and FITC filter sets on most flow cytometers.[4][9]

Signaling Pathway: Enzymatic Conversion of FDG

The core of this protocol relies on a straightforward enzymatic reaction. The non-fluorescent FDG molecule is actively transported into the cell where it is hydrolyzed by intracellular β -galactosidase into galactose and fluorescein. The accumulation of fluorescein within the cell generates a detectable signal.

FDG Hydrolysis by β -galactosidase



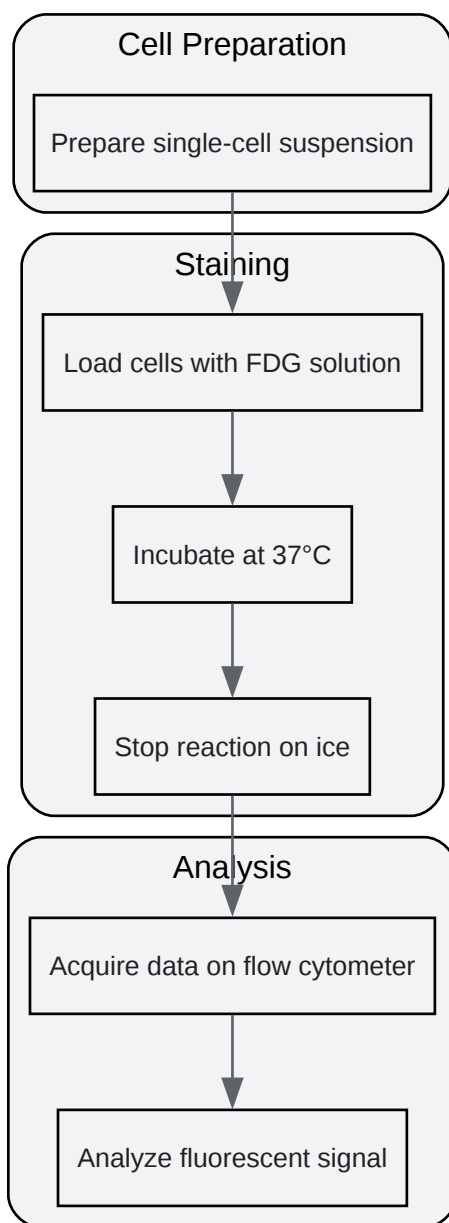
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Caption: Enzymatic conversion of FDG to fluorescein.

Experimental Workflow

The general workflow for an FDG flow cytometry experiment involves cell preparation, substrate loading, incubation, and subsequent analysis. The following diagram outlines the key steps.

FDG Flow Cytometry Experimental Workflow



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Caption: General experimental workflow for FDG flow cytometry.

Data Presentation: Reagent Concentrations and Incubation Parameters

The following table summarizes typical concentrations and conditions for key reagents used in FDG flow cytometry protocols. Note that optimal conditions may vary depending on the cell type and experimental setup.

Reagent/Parameter	Concentration/Setting	Application	Source
FDG Stock Solution	10-20 mM in DMSO/water/ethanol	General	[10] , [3]
FDG Working Solution	2 mM	lacZ Expression	[5]
C12FDG Stock Solution	33 mM in DMSO	Senescence Detection	[11]
C12FDG Working Solution	5-33 μ M	lacZ Expression / Senescence	[11] , [12]
Propidium Iodide (PI)	1.5 μ M	Viability Staining	[5]
Chloroquine	300 μ M	Endogenous β -gal Inhibition	[5] , [12]
PETG (Inhibitor)	1 mM	To stop FDG turnover	[5]
Cell Density	$\sim 1 \times 10^7$ cells/mL	lacZ Expression	[5]
FDG Loading Time	1 minute (hypotonic shock)	lacZ Expression	[5]
FDG Incubation Time	15-60 minutes	General	[12]
Incubation Temperature	37°C	General	[5] , [12]
Excitation Wavelength	488-490 nm	Fluorescein Detection	[9] , [4]
Emission Wavelength	514-523 nm	Fluorescein Detection	[9] , [11] , [4]

Experimental Protocols

Protocol 1: Detection of Senescence-Associated β -Galactosidase (SA- β -gal)

This protocol is adapted for the detection of cellular senescence. It often utilizes a more lipophilic version of FDG, such as C12FDG, for better cell retention.

Materials:

- Cells of interest (e.g., NIH/3T3 mouse embryo fibroblasts)[[7](#)]
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- C12FDG (e.g., 33 mM stock in DMSO)[[11](#)]
- Senescence-inducing agent (e.g., Daunorubicin HCl, 200 nM)[[7](#)]
- Wash Buffer
- Flow cytometer with a 488 nm laser

Procedure:

- Cell Seeding and Treatment:
 - Plate cells at a density of 5×10^5 cells per well in a 24-well plate.[[7](#)]
 - For a positive control, treat cells with a senescence-inducing agent (e.g., 200 nM Daunorubicin HCl) for 4 hours, then allow them to recover in fresh complete media for 48 hours at 37°C and 5% CO₂. [[7](#)] Untreated cells will serve as the negative control.
- Staining:

- Prepare the C12FDG working solution by diluting the stock solution in pre-warmed (37°C) complete cell culture medium to a final concentration of 33 μ M.[11]
- Remove the culture medium from the cells and add the C12FDG working solution.
- Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.[7]
- Cell Harvest and Washing:
 - After incubation, wash the cells twice with Wash Buffer.[7]
 - Detach the cells using trypsin-EDTA.
 - Wash the detached cells once with Wash Buffer by centrifugation.[7]
- Flow Cytometry Analysis:
 - Resuspend the cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% FBS).
 - Analyze the cells on a flow cytometer using the FITC channel (or equivalent for detecting fluorescein).[7] Senescent cells will exhibit a higher fluorescence intensity compared to the control cells.

Protocol 2: Quantification of lacZ Gene Expression

This protocol is designed for quantifying β -galactosidase activity as a reporter for lacZ gene expression. It often employs a hypotonic shock method for efficient loading of FDG.[5]

Materials:

- lacZ-expressing cells and control (non-expressing) cells
- Staining medium (e.g., appropriate culture medium)
- FDG (e.g., 20 mM stock solution)[10]
- Propidium Iodide (PI) for viability staining (e.g., 150 μ M stock)[10]

- Phenylethyl β -D-thiogalactopyranoside (PETG) as a competitive inhibitor (optional, e.g., 50 mM stock)[10]
- Flow cytometer tubes
- Ice
- 37°C water bath

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension of exponentially growing cells at a concentration of approximately 1×10^7 cells/mL in staining medium.[5]
 - Filter the cell suspension to remove clumps.
 - Aliquot 100 μ L of the cell suspension into a flow cytometer tube and place it on ice.[5]
- FDG Loading:
 - Prepare a 2 mM FDG working solution. Pre-warm this solution to 37°C for 10 minutes before use.[5]
 - Pre-warm the tube containing the cells in a 37°C water bath for 10 minutes.[5]
 - To start the loading, add 100 μ L of the pre-warmed 2 mM FDG working solution to the cells, mix rapidly, and return the tube to the 37°C water bath for exactly one minute.[5]
This hypotonic shock facilitates FDG entry.
- Stopping the Reaction:
 - After one minute, stop the FDG loading by adding 1.8 mL of ice-cold staining medium.[5]
 - For viability assessment, this medium should contain 1.5 μ M PI.[5]

- For cells with very high β -galactosidase activity, 1 mM PETG can be included in the stop solution to halt further enzymatic turnover.[5]
- Place the cells immediately on ice. The low temperature reduces the enzymatic turnover rate and inhibits the leakage of fluorescein from the cells.[5]
- Flow Cytometry Analysis:
 - Analyze the cells on a flow cytometer.
 - Use forward and side scatter to gate on the cell population of interest.
 - Use the PI signal to exclude dead cells from the analysis.
 - Measure the fluorescein signal in the FITC channel to quantify the level of β -galactosidase activity.

Data Analysis and Interpretation

Flow cytometry data is typically visualized using histograms or dot plots.[13]

- Histograms: A histogram can be used to display the fluorescence intensity of the cell population on the x-axis and the cell count on the y-axis. A shift to the right in the histogram of the treated/experimental sample compared to the control indicates an increase in β -galactosidase activity.
- Gating: It is crucial to properly gate the cell population of interest based on forward and side scatter properties to exclude debris and aggregates. A viability dye like Propidium Iodide (PI) should be used to gate out dead cells, which can non-specifically take up the fluorescent dye.[14]

By following these detailed protocols, researchers can effectively utilize FDG flow cytometry for the sensitive and quantitative analysis of β -galactosidase activity in various biological contexts.

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